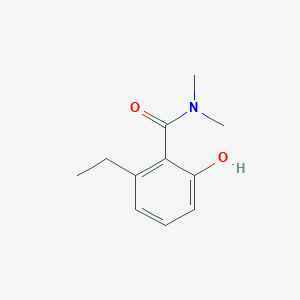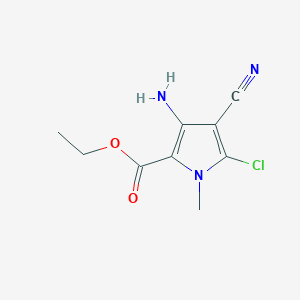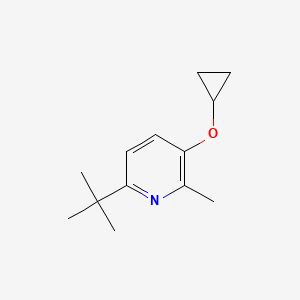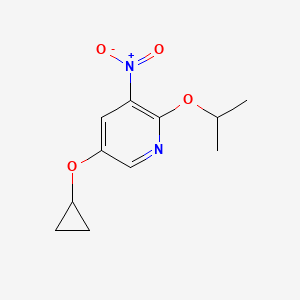
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-isopropoxy-3-nitropyridine involves several steps. One common method includes the nitration of pyridine derivatives. For instance, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridine derivatives . Another method involves the use of halogenated amino pyridines as precursors . These reactions typically require specific conditions such as low temperatures and the presence of solvents like sulfur dioxide (SO2) .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common reagents used in these reactions include dinitrogen pentoxide, sulfur dioxide, and various amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine can be compared with other similar compounds such as:
5-Cyclopropoxy-3-isopropyl-2-nitropyridine: This compound has a similar structure but differs in the position of the isopropyl group.
2-Chloro-5-isopropoxy-3-nitropyridine: This compound has a chlorine atom instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H14N2O4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-11-10(13(14)15)5-9(6-12-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
XTGRGZKJWMYJTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=N1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


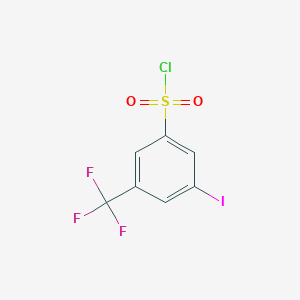
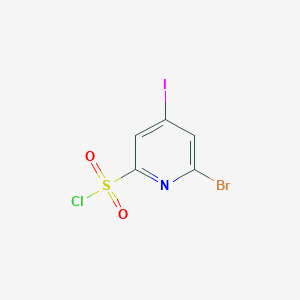
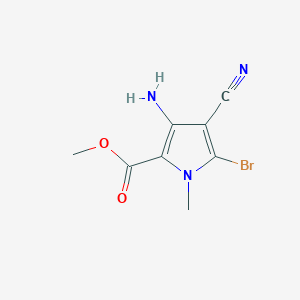
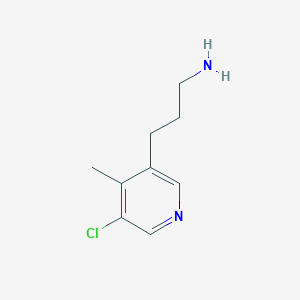
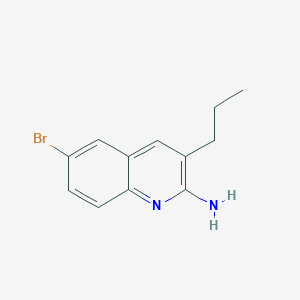
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)

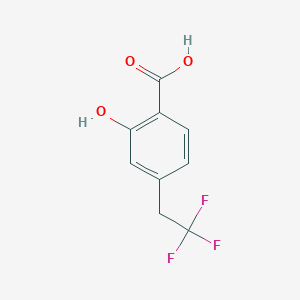
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
